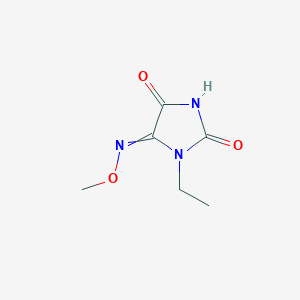

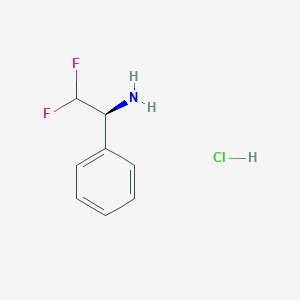

(alphaS)-alpha-(Difluoromethyl)-benzenemethanamineHydrochloride

Overview

Description

Difluoromethylation is a process that involves the introduction of a difluoromethyl group (CF2H) into a molecule . This process has seen significant advances in recent years, particularly in the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . The introduction of a difluoromethyl group can have a significant impact on the physical properties of organic compounds, including solubility, metabolic stability, and lipophilicity .

Synthesis Analysis

The synthesis of difluoromethylated compounds has been achieved through various methods. One such method involves the use of a catalytic organosuperbase and a silane additive to generate the corresponding difluoroenolate, which can then be trapped with aldehydes to produce α,α-difluoro-β-hydroxy ketones .Molecular Structure Analysis

The difluoromethyl group acts as a hydrogen bond donor, similar to thiophenol, aniline, and amine groups, but not as hydroxyl . This group is considered a lipophilicity enhancing group .Chemical Reactions Analysis

Difluoromethylation reactions have been accomplished through various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods . These advances have streamlined access to molecules of pharmaceutical relevance .Physical And Chemical Properties Analysis

The introduction of a difluoromethyl group can significantly impact the physical and chemical properties of a compound. For example, it can increase the compound’s lipophilicity and act as a hydrogen bond donor .Scientific Research Applications

Synthetic Intermediate in Medicinal Chemistry

Summary of the Application

“(alphaS)-alpha-(Difluoromethyl)-benzenemethanamineHydrochloride” is a useful synthetic intermediate for designing antimetabolites and biological mimics . These compounds require minimal structural changes and maximal shifts in electron distribution .

Results or Outcomes

The outcomes of using this compound as a synthetic intermediate would vary depending on the specific antimetabolites or biological mimics being synthesized. The sources did not provide quantitative data or statistical analyses related to these outcomes.

Difluoromethylation Processes

Summary of the Application

This compound plays a significant role in difluoromethylation processes, where it contributes to the formation of X–CF2H bonds (where X can be C, N, O, or S). This field of research has benefited from the invention of multiple difluoromethylation reagents .

Methods of Application

The compound is used in various chemical reactions to form X–CF2H bonds. The specific methods of application or experimental procedures would depend on the particular difluoromethylation process being carried out .

Results or Outcomes

The outcomes of using this compound in difluoromethylation processes would vary depending on the specific bonds being formed. The sources did not provide quantitative data or statistical analyses related to these outcomes .

Photocatalytic Difluoromethylation

Summary of the Application

“(alphaS)-alpha-(Difluoromethyl)-benzenemethanamineHydrochloride” can be used in photocatalytic difluoromethylation reactions of aromatic compounds and aliphatic multiple C–C bonds .

Methods of Application

In a synthetic photocatalyzed methodology developed by Xiao and collaborators, a Ph3P+CF2CO2−/NaNH2 (or NH3) reagent system is employed, where Ph3P+CF2CO2− functions as the CN and the HCF2 source .

Results or Outcomes

The outcomes of using this compound in photocatalytic difluoromethylation would depend on the specific aromatic compounds and aliphatic multiple C–C bonds being synthesized .

Future Directions

The field of difluoromethylation has seen significant advances in recent years, and there is ongoing research into new methods and applications . For example, there is interest in the precise site-selective installation of CF2H onto large biomolecules such as proteins . Additionally, the introduction of carbene chemistry to the field of nuclear imaging with a [18F]difluorocarbene reagent capable of a myriad of 18F-difluoromethylation processes has been reported .

properties

IUPAC Name |

(1S)-2,2-difluoro-1-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c9-8(10)7(11)6-4-2-1-3-5-6;/h1-5,7-8H,11H2;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPURMZIWSKOBV-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-2,2-Difluoro-1-phenylethan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxy-N-[2-methoxy-2-[4-methoxy-3-(phenylmethoxy)phenyl]ethyl]-4-(phenylmethoxy)benzeneacetamide](/img/no-structure.png)